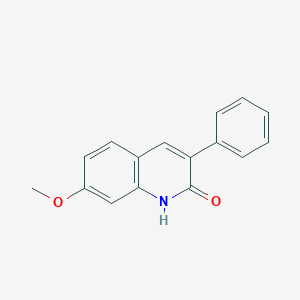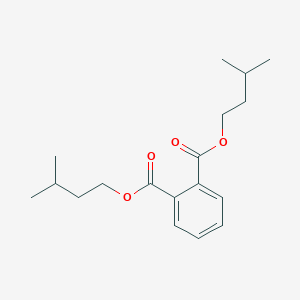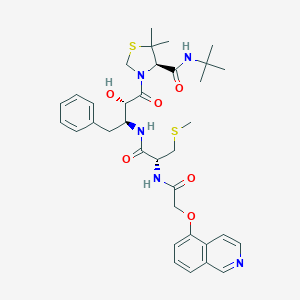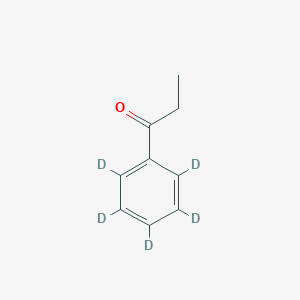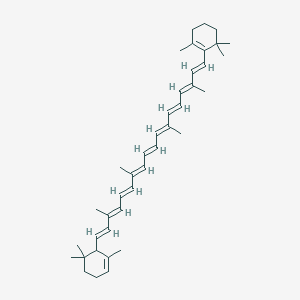![molecular formula C13H10N4O2S B124514 (6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one CAS No. 146173-47-9](/img/structure/B124514.png)
(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of ((6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one has been studied in detail. The compound has been found to inhibit the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic processes. It has also been found to scavenge free radicals and protect cells from oxidative damage. In cancer cells, the compound induces apoptosis by activating caspase enzymes and inhibiting cell proliferation.
Biochemical And Physiological Effects
((6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to have antimicrobial, antioxidant, and anticancer properties. It has also been found to exhibit anti-inflammatory and analgesic activities. In addition, the compound has been found to have neuroprotective effects and can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
((6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits interesting biological activities that can be studied further. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, and it may require special storage conditions to maintain its stability. In addition, the compound may have limited solubility in certain solvents, which can affect its activity and bioavailability.
Future Directions
There are several future directions for the study of ((6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one. One direction is to study the compound's potential as a therapeutic agent for various diseases, including microbial infections, cancer, and neurodegenerative disorders. Another direction is to synthesize and study derivatives of the compound that may exhibit improved activity and bioavailability. In addition, the compound can be used as a starting material for the synthesis of various metal complexes that can be screened for their biological activities. Overall, the study of ((6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one has the potential to lead to the development of new therapeutic agents and the discovery of new biological mechanisms.
Synthesis Methods
The synthesis of ((6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one has been reported in various research studies. One of the commonly used methods involves the reaction of furan-2-carbaldehyde, thiosemicarbazide, and cyclohexane-1,3-dione in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
((6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one has potential applications in scientific research. The compound has been studied for its antimicrobial, antioxidant, and anticancer properties. It has also been used as a ligand for the synthesis of metal complexes that exhibit interesting biological activities. The compound can be used as a starting material for the synthesis of various derivatives that can be screened for their biological activities.
properties
CAS RN |
146173-47-9 |
|---|---|
Product Name |
(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one |
Molecular Formula |
C13H10N4O2S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H10N4O2S/c18-10-5-2-1-4-9(10)8-14-17-12(15-16-13(17)20)11-6-3-7-19-11/h1-8,18H,(H,16,20)/b14-8+ |
InChI Key |
KDOVOKYNLWGCAJ-HJWRWDBZSA-N |
Isomeric SMILES |
C1=C/C(=C/NN2C(=NNC2=S)C3=CC=CO3)/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)O |
Canonical SMILES |
C1=CC(=CNN2C(=NNC2=S)C3=CC=CO3)C(=O)C=C1 |
synonyms |
4-Salicylideneamino-3-(furan-2)-5-mercapto-1,2,4-triazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



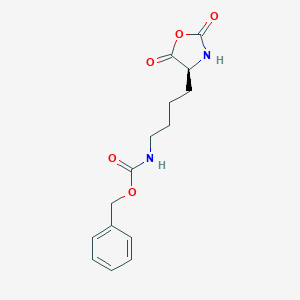
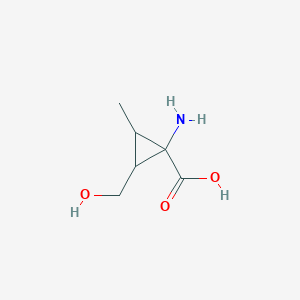
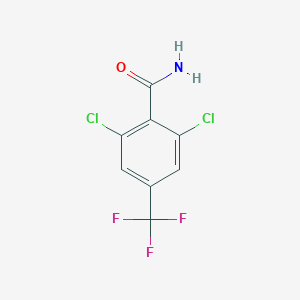
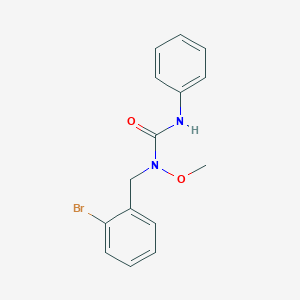
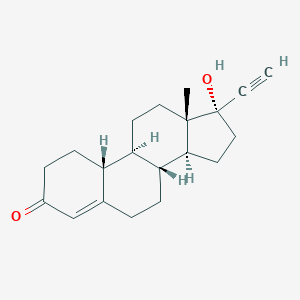
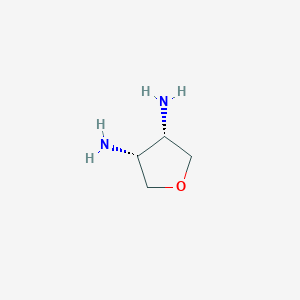
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)

